molecular formula C14H16BrN3O2S B7435398 5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine

5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine

Cat. No. B7435398
M. Wt: 370.27 g/mol
InChI Key: ZYKMRMUJQFPCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has shown promising results in scientific research related to cancer and other diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. The compound inhibits the activity of enzymes such as tyrosine kinases and serine/threonine kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of transcription factors such as NF-κB, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes and transcription factors involved in cancer growth and inflammation. The compound has also been found to have anti-oxidant properties and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine in lab experiments include its high potency and specificity for cancer cells, its ability to inhibit multiple signaling pathways involved in cancer growth and inflammation, and its low toxicity to normal cells. However, the compound has some limitations, including its low solubility in water and its potential to induce resistance in cancer cells over time.

Future Directions

There are several future directions for research on 5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine. One area of research is the development of new analogs of the compound with improved solubility and potency. Another area of research is the study of the compound's potential applications in other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, the compound's potential for use in combination therapies with other drugs is an area of active research.

Synthesis Methods

The synthesis of 5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine involves the reaction of 5-bromo-6-methylpyrimidin-4-amine with 4-(ethylsulfonylmethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield and purity.

Scientific Research Applications

5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. The compound has also shown potential as an anti-inflammatory agent and has been studied for its potential applications in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c1-3-21(19,20)8-11-4-6-12(7-5-11)18-14-13(15)10(2)16-9-17-14/h4-7,9H,3,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKMRMUJQFPCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC=C(C=C1)NC2=NC=NC(=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine

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